molecular formula C19H27N3O3 B2585600 N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-37-1

N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2585600
CAS RN: 1013765-37-1
M. Wt: 345.443
InChI Key: LHIATYAODVGYHD-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is an organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “methoxyphenethyl” and “propoxypropyl” parts suggest the presence of ether and alkyl chains .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of the pyrazole ring and various alkyl and ether groups. A detailed structure would require specific research or computational modeling .


Chemical Reactions Analysis

Pyrazole compounds, in general, are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, we might expect it to be a solid at room temperature with low solubility in water .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, involve complex chemical reactions yielding compounds with potential therapeutic applications. For instance, Hassan et al. (2014) explored the synthesis and cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating the compound's relevance in creating anticancer agents Hassan, Hafez, & Osman, 2014. Similarly, Kumara et al. (2018) focused on the synthesis, spectral, and X-ray crystal structure analysis of novel pyrazole derivatives, highlighting their structural and potential functional properties Kumara, Kumar, Kumar, & Lokanath, 2018.

Therapeutic Potential

The therapeutic potential of this compound and related compounds is being explored in various research settings. Pyrazole derivatives have shown promise in anticancer studies. Bu et al. (2002) discussed the synthesis and cytotoxicity of potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine, suggesting the role of similar compounds in cancer therapy Bu, Chen, Deady, & Denny, 2002. Additionally, Hassan et al. (2015) reported on novel pyrazolo[1,5-a]pyrimidines and their Schiff bases, examining their in vitro cytotoxic activity against various cancer cell lines, further underscoring the compound's relevance in developing anticancer drugs Hassan, Hafez, Osman, & Ali, 2015.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards. As with all chemicals, safe handling procedures should be followed .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Pyrazole compounds are an active area of research in medicinal chemistry .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-12-22-14-16(19(21-22)25-13-5-2)18(23)20-11-10-15-8-6-7-9-17(15)24-3/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIATYAODVGYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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